molecular formula C5H4FIN2 B1450527 5-Fluoro-4-iodopyridin-3-amine CAS No. 1350475-29-4

5-Fluoro-4-iodopyridin-3-amine

Cat. No. B1450527
Key on ui cas rn: 1350475-29-4
M. Wt: 238 g/mol
InChI Key: DYAATERKBWCJIL-UHFFFAOYSA-N
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Patent
US09315475B2

Procedure details

N-(5-Fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide (8.46 g, 26.3 mmol) was heated at reflux in aqueous 3M HCl for 2 hours. The reaction was carefully quenched with aqueous sodium hydroxide (3M) until basic and the mixture was extracted with dichloromethane (×3). The combined organic fractions were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure to afford the title compound (5.16 g, 21.7 mmol, 83% yield) as an off white solid, MS (ESI): m/z=239.18 (MH+), 90% pure by LCMS.
Quantity
8.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([I:15])=[C:4]([NH:8]C(=O)C(C)(C)C)[CH:5]=[N:6][CH:7]=1.Cl>>[F:1][C:2]1[C:3]([I:15])=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.46 g
Type
reactant
Smiles
FC=1C(=C(C=NC1)NC(C(C)(C)C)=O)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with aqueous sodium hydroxide (3M) until basic and the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=NC1)N)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.7 mmol
AMOUNT: MASS 5.16 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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